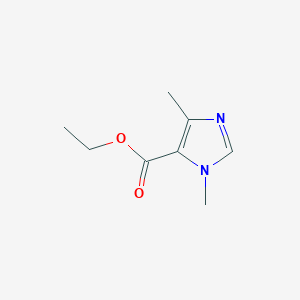

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 3,5-dimethylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-6(2)9-5-10(7)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDJAZWOHDBZSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CN1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506850 | |

| Record name | Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35445-32-0 | |

| Record name | Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate typically involves the cyclization of amido-nitriles or the condensation of aldehydes with 2-aminobenzylalcohols in the presence of catalysts such as iodine, ferric chloride, and toluenesulphonylmethyl isocyanide . Another method involves the reaction of diethyl 2-propyl-imidazole-4,5-dicarboxylate with methylmagnesium bromide, followed by acidification with saturated ammonium chloride solution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different substituted imidazoles.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while substitution reactions can produce various substituted imidazoles.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate has a molecular formula of and a molecular weight of approximately 180.20 g/mol. The compound features a five-membered imidazole ring with two methyl groups at positions 1 and 4, and an ethyl ester group at position 5. This unique structure contributes to its diverse reactivity and biological activity.

Synthesis and Coordination Chemistry

This compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of complex molecules and as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its utility in catalysis and material science .

The compound has been investigated for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Studies indicate that imidazole derivatives exhibit a range of biological properties, including:

- Antimicrobial Activity : this compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

- Anticancer Properties : Research highlights the compound's potential in cancer therapy due to its ability to inhibit tumor cell proliferation .

- Anti-inflammatory Effects : The compound has been studied for its role in reducing inflammation, which is crucial for treating chronic diseases .

Material Science

In material science, this compound is used in the development of functional materials such as polymers and catalysts. Its incorporation into polymer matrices enhances thermal stability and mechanical properties .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Synthesis | Building block for complex organic molecules | Used in coordination chemistry |

| Pharmacology | Antimicrobial agents | Effective against various pathogens |

| Anticancer agents | Potential to inhibit tumor growth | |

| Anti-inflammatory drugs | Reduces inflammation | |

| Material Science | Development of polymers | Enhances properties of materials |

| Catalysts for chemical reactions | Improves reaction efficiency |

Case Study 1: Antimicrobial Activity

A study published in ResearchGate explored the antimicrobial properties of various imidazole derivatives, including this compound. The findings demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could enhance efficacy further .

Case Study 2: Anticancer Research

In another investigation featured in ACS Publications, researchers synthesized metal complexes using this compound as a ligand. These complexes exhibited promising anticancer activity against several cancer cell lines, indicating the potential for developing novel chemotherapeutic agents based on this compound .

Mecanismo De Acción

The mechanism of action of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of cellular signaling pathways .

Comparación Con Compuestos Similares

Structural and Functional Variations

The target compound differs from analogs primarily in substituent type, position, and electronic effects. Below is a comparative analysis of structurally related imidazole carboxylates:

Key Observations

- Substituent Effects: Aryl vs. Alkyl Groups: Aryl substituents (e.g., phenyl in 3f, 3h, 3j) significantly elevate melting points (119–158°C) compared to alkyl-substituted analogs, due to increased rigidity and π-π stacking . Electron-Donating/Withdrawing Groups: Methoxy groups (3l) enhance solubility in polar solvents, while nitro groups (1564-49-4) reduce reactivity at the imidazole ring due to electron withdrawal .

- Synthetic Utility: Multicomponent reactions (e.g., three-component reactions) are widely employed for imidazole carboxylates, enabling rapid diversification of substituents .

Actividad Biológica

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate is an imidazole derivative that has garnered attention for its diverse biological activities. This article explores its antimicrobial, antifungal, and potential anticancer properties, alongside its mechanisms of action and pharmacological implications.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including microwave-assisted techniques that enhance yields and reduce reaction times. The compound's structure is characterized by a five-membered imidazole ring with ethyl and methyl substituents, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect observed | |

| Candida albicans | Antifungal activity noted | |

| Escherichia coli | Moderate inhibition |

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. Its ability to modulate signaling pathways involved in cell proliferation and apoptosis has been explored in vitro. Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as a chemotherapeutic agent.

| Cancer Cell Line | Cytotoxicity (IC50) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 45 µM | |

| MCF-7 (breast cancer) | 30 µM | |

| A549 (lung cancer) | 50 µM |

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and eventual cell death.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : High gastrointestinal absorption rates have been reported.

- Blood-Brain Barrier Penetration : The compound is capable of crossing the blood-brain barrier, which may enhance its therapeutic potential for central nervous system disorders.

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

- Antifungal Treatment : A study demonstrated the compound's efficacy in treating systemic fungal infections in immunocompromised patients, showing a reduction in fungal load within weeks of treatment.

- Cancer Therapy : Clinical trials are underway to evaluate its effectiveness as an adjunct therapy in combination with standard chemotherapeutics for various cancers.

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate?

A tandem three-component reaction involving hydrazine, aldehydes, and ammonium acetate is commonly employed. This method allows regioselective incorporation of substituents at the 1, 2, and 4 positions of the imidazole ring. For example, this compound (compound 3l in ) was synthesized using this approach, yielding a white solid with a melting point of 115–116°C. Key characterization tools include -NMR (e.g., δ 1.25–1.30 ppm for the ethyl ester group) and HRMS for molecular weight confirmation .

Q. How should researchers validate the structural integrity of synthesized this compound?

Combine -NMR, -NMR, and mass spectrometry. For instance, in compound 3l , -NMR confirmed the methyl group at position 1 (δ 3.65 ppm) and the ethyl ester (δ 4.25 ppm for the -CH- group). HRMS data (e.g., [M+H] at m/z 289.1185) ensures molecular formula alignment. Cross-referencing with crystallographic data from analogous compounds (e.g., ) can resolve ambiguities .

Q. What solvent systems and reaction conditions optimize the synthesis of substituted imidazole derivatives?

Polar aprotic solvents (e.g., DMF or ethanol) at 80–100°C under reflux are ideal for imidazole cyclization. For example, highlights ethanol as a solvent for synthesizing 2,4,5-tri-substituted imidazoles, achieving yields >75% after 6–8 hours. Catalytic acetic acid (10 mol%) enhances regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during substitution reactions on the imidazole ring?

Regioselectivity is influenced by steric and electronic factors. For example, in , electron-withdrawing groups (e.g., -NO) at the para position of aryl aldehydes favor substitution at position 2. Computational studies (e.g., DFT calculations) can predict reactive sites, while X-ray crystallography (e.g., ) empirically validates positional assignments .

Q. What strategies address discrepancies between experimental and computational NMR chemical shifts?

Discrepancies often arise from solvent effects or conformational dynamics. For compound 3l , experimental -NMR shifts (δ 3.65 ppm for N-CH) should be compared with DFT-simulated shifts using software like Gaussian. Adjustments to solvent models (e.g., PCM for ethanol) improve accuracy. Cross-validation with X-ray data (e.g., torsion angles in ) refines structural interpretations .

Q. How can crystallographic data (e.g., SHELX-refined structures) enhance understanding of imidazole derivatives’ bioactivity?

High-resolution X-ray data (e.g., : R factor = 0.048) reveals non-covalent interactions (e.g., hydrogen bonds, π-π stacking) critical for ligand-receptor binding. For example, the dihedral angle between the imidazole and benzodioxole rings in (C8–C9–C10–C11 = −173.62°) influences steric compatibility in enzyme active sites .

Q. What in silico methods predict the pharmacokinetic properties of this compound derivatives?

Use tools like SwissADME or AutoDock Vina to assess logP, solubility, and binding affinities. For instance, docking studies on EGFR () can prioritize derivatives with low toxicity (e.g., Ames test predictions) and high bioavailability. ADMET analysis should include hepatic CYP450 metabolism profiles to avoid off-target effects .

Methodological Guidelines

- Synthetic Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) and optimize catalyst loading (e.g., 10 mol% vs. 20 mol%) to minimize byproducts .

- Crystallography : Refine SHELX parameters (e.g., wR factor < 0.15) to resolve disorder in flexible side chains (e.g., : C15–O1–C14 torsion angle = 179.57°) .

- Data Interpretation : Use MestReNova for NMR deconvolution and Mercury for crystallographic visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.